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Compound of Interest

Compound Name:
2-amino-N,N,3-

trimethylpentanamide

Cat. No.: B12460660 Get Quote

A comprehensive analysis of the available scientific and technical data for the compound with

the proposed name 2-amino-N,N,3-trimethylpentanamide reveals a significant information

gap. As of the current date, a specific CAS number has not been assigned to this chemical

entity, and it is not featured in major chemical databases or the peer-reviewed scientific

literature. This suggests that "2-amino-N,N,3-trimethylpentanamide" may be a novel

compound, a proprietary molecule not disclosed in the public domain, or a misnomer for a

structurally related chemical.

The absence of a registered CAS number and published research prevents the compilation of

a detailed technical guide with experimental protocols and biological pathway data as

requested. In-depth analysis requires access to primary research data, which is not available

for this specific molecule.

However, to provide a context for researchers, scientists, and drug development professionals,

this document will discuss the general characteristics and potential research avenues for

compounds of this class, drawing parallels with structurally similar molecules for which data is

available.
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Based on the nomenclature, the predicted structure of 2-amino-N,N,3-trimethylpentanamide
would feature a pentanamide backbone. Key substitutions would include an amino group at the

alpha-carbon (position 2), a methyl group at position 3, and two methyl groups on the amide

nitrogen.

Table 1: Predicted Physicochemical Properties of 2-amino-N,N,3-trimethylpentanamide

Property Predicted Value Notes

Molecular Formula C8H18N2O
Based on structural

interpretation.

Molecular Weight 158.24 g/mol
Calculated from the molecular

formula.

Hydrogen Bond Donors 1 (from the amino group) The amide nitrogen is tertiary.

Hydrogen Bond Acceptors
2 (from the carbonyl oxygen

and the amino nitrogen)

LogP (Not available)
Prediction would require

specialized software.

pKa (Not available)
Prediction would require

specialized software.

Note: These values are theoretical and have not been experimentally verified.

Potential Synthetic Pathways
The synthesis of 2-amino-N,N,3-trimethylpentanamide would likely follow established

methodologies for the synthesis of alpha-amino amides. A plausible synthetic route could

involve the following conceptual steps. It is important to note that this is a theoretical pathway

and would require experimental optimization.
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Figure 1: A conceptual synthetic workflow for 2-amino-N,N,3-trimethylpentanamide.
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A detailed experimental protocol for the synthesis of the target compound has not been

published. However, a general procedure for the key "Amide Coupling" step, based on

standard organic chemistry techniques, can be outlined as follows:

Activation of the Carboxylic Acid: The amino acid (2-amino-3-methylpentanoic acid), with its

amino group appropriately protected (e.g., with a Boc or Cbz group), would be dissolved in a

suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent,

such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate), would be added, along with a non-nucleophilic base like

diisopropylethylamine (DIPEA).

Amine Addition: To the activated carboxylic acid, a solution of dimethylamine would be

added. The reaction would likely be stirred at room temperature for several hours to

overnight.

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to

remove the coupling reagents and other water-soluble byproducts. The crude product would

then be purified using column chromatography on silica gel.

Deprotection: The protecting group on the alpha-amino group would be removed under

appropriate conditions (e.g., trifluoroacetic acid for a Boc group or hydrogenation for a Cbz

group) to yield the final product.

Potential Biological Activity and Signaling Pathways
Given the structural motifs of an alpha-amino acid derivative, 2-amino-N,N,3-
trimethylpentanamide could potentially interact with a variety of biological targets. The

presence of the amino group and the amide bond makes it a candidate for investigation as a

peptidomimetic, potentially interacting with proteases, peptidases, or peptide receptors.

Hypothetical Signaling Pathway Involvement:

Without experimental data, any discussion of signaling pathway involvement is purely

speculative. However, based on the structures of known bioactive molecules, one could

hypothesize potential interactions. For instance, many amino acid derivatives have been shown

to interact with neurotransmitter receptors or ion channels in the central nervous system.
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[https://www.benchchem.com/product/b12460660#2-amino-n-n-3-trimethylpentanamide-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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